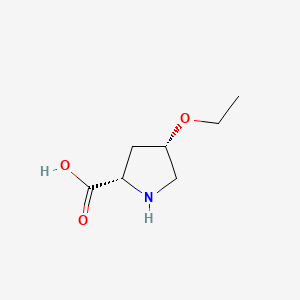![molecular formula C29H48OS2 B577296 (3S,8S,9S,10S,13R,14S,17R)-10-(1,3-dithiolan-2-yl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 1107-85-3](/img/structure/B577296.png)
(3S,8S,9S,10S,13R,14S,17R)-10-(1,3-dithiolan-2-yl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,8S,9S,10S,13R,14S,17R)-10-(1,3-dithiolan-2-yl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound with a unique structure that includes multiple chiral centers and a dithiolan ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the dithiolan ring. The synthetic route may involve:
Formation of the Core Structure: This can be achieved through a series of cyclization reactions starting from simpler organic molecules.
Introduction of Functional Groups: The dithiolan ring and other functional groups are introduced through specific reactions such as thiolation and alkylation.
Chiral Resolution: Given the multiple chiral centers, chiral resolution techniques may be employed to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The dithiolan ring can participate in substitution reactions, where one of the sulfur atoms is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones or aldehydes.
Reduction: Can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (7R,8R,9S,13S,14S,17R)-17-Ethynyl-13-methyl-7-(~13~C,~2~H_3_)methyl-1,2,4,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-13-methyl-7- (methyl-~13~C-d_3_)-, (7R,8R,9S,13S,14S,17R)- .
- (2S,3R,4S,5S,6R)-2- [ (2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis (hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6- (hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate .
Uniqueness
The uniqueness of (3S,8S,9S,10S,13R,14S,17R)-10-(1,3-dithiolan-2-yl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific structure, which includes a dithiolan ring and multiple chiral centers. This structure imparts unique chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
1107-85-3 |
|---|---|
Formule moléculaire |
C29H48OS2 |
Poids moléculaire |
476.822 |
Nom IUPAC |
(3S,8S,9S,10S,13R,14S,17R)-10-(1,3-dithiolan-2-yl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48OS2/c1-19(2)6-5-7-20(3)24-10-11-25-23-9-8-21-18-22(30)12-15-29(21,27-31-16-17-32-27)26(23)13-14-28(24,25)4/h8,19-20,22-27,30H,5-7,9-18H2,1-4H3/t20-,22+,23+,24-,25+,26+,28-,29-/m1/s1 |
Clé InChI |
UPDASQZCKHNQGB-WPAZHYIDSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C5SCCS5)C |
Synonymes |
19,19-Ethylenedithio-3β-hydroxycholesta-5-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





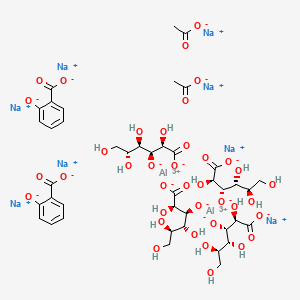
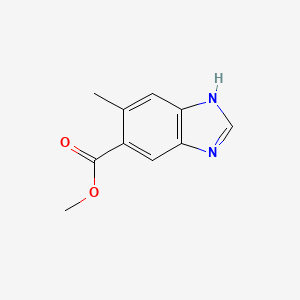
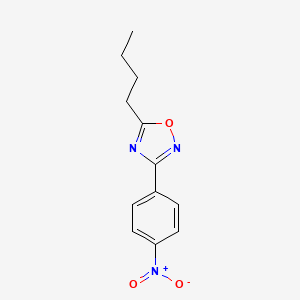
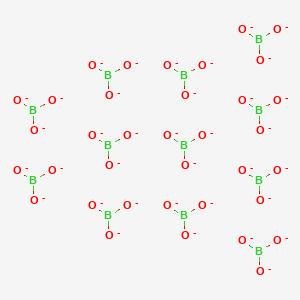

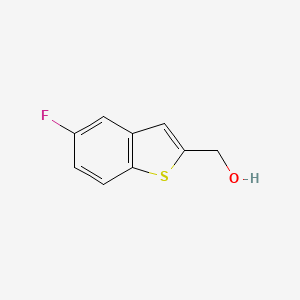
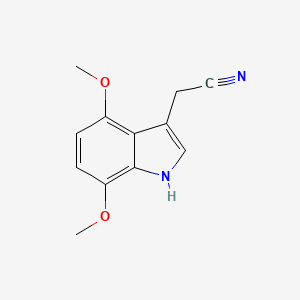

![1-[(Z)-[(1Z)-1-phenyl-1-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)propan-2-ylidene]amino]-3-(2-piperidin-1-ylethyl)thiourea](/img/structure/B577232.png)

